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Introduction
The study of protein kinases, a vast family of enzymes that regulate a majority of cellular

pathways, is central to numerous areas of biological research and drug discovery. Activity-

based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to

investigate kinase activity and inhibitor selectivity directly in complex biological systems. This

approach often utilizes ATP analogs that are modified to carry a reporter tag, such as biotin.

ATP-PEG8-Biotin is a chemical probe designed for ABPP of kinases and other ATP-binding

proteins. It consists of an ATP moiety that binds to the active site of kinases, a biotin tag for

affinity purification, and an 8-unit polyethylene glycol (PEG8) spacer. The PEG linker enhances

the solubility of the probe and extends the biotin tag from the ATP-binding pocket, which can

improve its accessibility for capture by streptavidin. This application note provides a detailed

protocol for the quantitative analysis of proteins labeled with an ATP-PEG8-Biotin probe, from

cell lysis to mass spectrometry-based quantification.

Principle of the Method
The workflow is based on the covalent labeling of ATP-binding proteins in a cell lysate with the

ATP-PEG8-Biotin probe. The biotinylated proteins are then enriched using streptavidin-coated
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magnetic beads. Following on-bead digestion to release the captured proteins as peptides, the

samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Label-free quantification (LFQ) is then used to determine the relative abundance of the

identified proteins, providing a quantitative profile of the targeted proteome. This method can

be adapted for competitive profiling experiments to assess the selectivity and potency of kinase

inhibitors.
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Data Presentation
The following tables summarize quantitative data from affinity capture-mass spectrometry (AC-

MS) experiments using a pan-kinase inhibitor (Cp19) conjugated to biotin via a PEG8 linker,

demonstrating the optimization of the experimental workflow.

Table 1: Optimization of Streptavidin Magnetic Bead Amount for Kinase Enrichment
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Amount of SA-Mag
Beads (mg)

Median Kinase
Intensity (Log10
LFQ)

Number of Kinases
Identified

Total Proteins
Identified

0.25 6.8 105 250

0.5 6.9 110 300

1.0 6.9 112 350

2.0 6.7 115 450

Data is synthesized

from studies

optimizing affinity

capture workflows for

kinome profiling.[1][2]

[3] Increasing the

amount of streptavidin

magnetic (SA-Mag)

beads from 0.25 to 1.0

mg slightly increases

the number of

identified kinases

without significantly

compromising signal

intensity.[3] However,

using 2.0 mg of beads

leads to a modest

decrease in kinase

intensity and a

substantial increase in

the total number of

proteins identified,

suggesting higher

non-specific binding.

[2][3]

Table 2: Effect of PEG Linker Length on Kinase Capture Efficiency
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Probe
Median Kinase Intensity
(Log10 LFQ)

Number of Kinases
Identified

Cp19-PEG2-Biotin 6.6 130

Cp19-PEG4-Biotin 6.7 135

Cp19-PEG8-Biotin 6.9 141

Cp19-PEG12-Biotin 6.8 140

This table is based on findings

from comparative studies of

different PEG linker lengths in

affinity capture probes.[3]

Probes with PEG8 and PEG12

linkers generally result in a

higher number of quantified

kinases and greater overall

signal intensity compared to

shorter linkers like PEG2 and

PEG4.[3] The Cp19-PEG8-

Biotin probe demonstrated a

slightly better overall kinase

intensity, making it optimal for

these experiments.[3]

Experimental Protocols
Protocol 1: Cell Lysate Preparation

Cell Culture: Culture cells to 80-90% confluency.

Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-

buffered saline (PBS).

Lysis: Add ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1%

NP-40, supplemented with protease and phosphatase inhibitors) to the cell monolayer.
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Incubation: Incubate on ice for 20 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the

protein concentration using a standard protein assay (e.g., BCA assay).[4]

Storage: Use the lysate immediately or store at -80°C.

Protocol 2: Protein Labeling with ATP-PEG8-Biotin

Lysate Preparation: Dilute the cell lysate to a final protein concentration of 2 mg/mL in lysis

buffer.

Inhibitor Treatment (Optional): For competitive profiling, pre-incubate the lysate with the

desired concentration of inhibitor or DMSO (vehicle control) for 30 minutes at room

temperature.

Probe Addition: Add ATP-PEG8-Biotin probe to a final concentration of 5-10 µM.

Labeling Reaction: Incubate the mixture for 1.5 hours at room temperature with gentle

shaking.[5]

Protocol 3: Enrichment of Biotinylated Proteins

Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. For

each sample (e.g., 1 mg of protein lysate), take an optimized amount of beads (e.g., 1 mg,

as determined from optimization experiments) and place them in a new tube.[3]

Bead Washing: Place the tube on a magnetic rack to capture the beads. Discard the

supernatant. Wash the beads three times with lysis buffer.

Binding: Add the protein lysate containing the biotinylated proteins to the washed beads.

Incubation: Incubate for 2 hours at 4°C on a rotator to allow for the binding of biotinylated

proteins to the streptavidin beads.[1]
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Washing: After incubation, place the tube on the magnetic rack and discard the supernatant.

Wash the beads extensively to remove non-specifically bound proteins:

Two washes with lysis buffer.

One wash with 1 M KCl.

One wash with 0.1 M Na2CO3.

One wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.

Two washes with 50 mM ammonium bicarbonate (ABC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Labeled Lysate + Washed
Streptavidin Beads

Incubate 2h at 4°C

Wash 1:
Lysis Buffer (2x)

Wash 2:
1 M KCl (1x)

Wash 3:
0.1 M Na2CO3 (1x)

Wash 4:
2 M Urea / Tris-HCl (1x)

Wash 5:
50 mM ABC (2x)

Beads with Enriched
Biotinylated Proteins

Click to download full resolution via product page

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
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Resuspension: After the final wash, resuspend the beads in 50 mM ABC.

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C

for 30 minutes.[4]

Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final

concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[4]

Digestion: Add sequencing-grade trypsin to the bead slurry at a 1:50 enzyme-to-protein ratio

(estimate based on initial protein input).

Incubation: Incubate overnight at 37°C with shaking.

Peptide Elution: Centrifuge the tubes and transfer the supernatant containing the digested

peptides to a new tube. To ensure complete recovery, add 50 µL of 0.1% formic acid to the

beads, vortex, and combine the supernatant with the first eluate.

Desalting: Clean up the peptide sample using a C18 StageTip or equivalent to remove salts

and detergents that can interfere with mass spectrometry analysis.[6][7]

Drying: Dry the purified peptides in a vacuum concentrator.[4]

Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic

acid in LC-MS grade water for analysis.

Protocol 5: LC-MS/MS Analysis and Label-Free Quantification

LC Separation: Inject the peptide sample into a nano-flow liquid chromatography system

coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Separate the peptides

using a gradient of increasing acetonitrile concentration.

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA)

mode, where the instrument cycles between a full MS scan and several MS/MS scans of the

most abundant precursor ions.[8]

Data Analysis Software: Process the raw data using software such as MaxQuant.[4]
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Protein Identification: Search the MS/MS spectra against a relevant protein database (e.g.,

UniProt/Swiss-Prot for human) with specified parameters, including trypsin as the enzyme,

a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed

modification, and oxidation of methionine and protein N-terminal acetylation as variable

modifications.[4]

Label-Free Quantification (LFQ): Enable the LFQ algorithm in the software. This algorithm

calculates protein intensities based on the extracted ion chromatograms of the

corresponding peptides.[9][10][11]

Statistical Analysis: Export the LFQ intensity values and perform statistical analysis (e.g., t-

test or ANOVA) to identify proteins that are significantly differentially abundant between

samples.
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Conclusion
The use of ATP-PEG8-Biotin in combination with quantitative mass spectrometry provides a

robust and powerful platform for profiling kinases and other ATP-binding proteins. The protocols

outlined in this application note offer a comprehensive workflow from sample preparation to

data analysis. Careful optimization of experimental parameters, such as the amount of

streptavidin beads and the choice of linker length on the probe, is crucial for achieving high-

quality, reproducible results. This methodology is highly valuable for basic research aimed at

understanding kinase signaling pathways and for drug development efforts focused on

identifying and characterizing novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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